2-Bromo-5,5,5-trifluoropentanoic acid
Overview
Description
2-Bromo-5,5,5-trifluoropentanoic acid is a halogenated carboxylic acid with the molecular formula C5H5BrF4O2. This compound features a bromine atom and three fluorine atoms attached to the pentanoic acid backbone, making it a unique and versatile chemical in various scientific and industrial applications.
Scientific Research Applications
2-Bromo-5,5,5-trifluoropentanoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5,5,5-trifluoropentanoic acid may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The bromine atom can be reduced to form 2-hydroxy-5,5,5-trifluoropentanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Various nucleophiles (e.g., ammonia, methanol) in the presence of a base.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 2-Hydroxy-5,5,5-trifluoropentanoic acid.
Substitution: Amides, esters, or ethers depending on the nucleophile used.
Mechanism of Action
The mechanism by which 2-Bromo-5,5,5-trifluoropentanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system under investigation.
Comparison with Similar Compounds
5-Bromo-4,4,5,5-tetrafluoropentanoic acid
(S)-2-Amino-5,5,5-trifluoropentanoic acid
Uniqueness: 2-Bromo-5,5,5-trifluoropentanoic acid is unique due to its specific halogenation pattern, which provides distinct chemical properties compared to similar compounds. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-bromo-5,5,5-trifluoropentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O2/c6-3(4(10)11)1-2-5(7,8)9/h3H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMPMQCWNXZEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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